Mephentermine hemisulfate is the hydrated hemisulfate salt form of Mephentermine, a sympathomimetic amine that functions as a vasopressor through a mixed-acting mechanism on both α- and β-adrenergic receptors.[1][2] This dual action differentiates it from purely α-adrenergic agonists by increasing blood pressure primarily through an enhancement of cardiac output.[2][3][4] As an Active Pharmaceutical Ingredient (API), its specific salt form is a critical procurement consideration, directly influencing physicochemical properties essential for formulation, stability, and use as a high-purity analytical reference standard.[5][6]
Substituting Mephentermine hemisulfate with other salts, the free base, or alternative vasopressors like phenylephrine is problematic for both formulation and clinical application. Different salt forms exhibit distinct physicochemical properties, such as solubility and stability, which are critical for developing viable parenteral products.[7] Furthermore, substituting with a different in-class compound like phenylephrine, a pure α1-agonist, fails to replicate the unique hemodynamic profile of Mephentermine; phenylephrine often causes reflex bradycardia and may reduce cardiac output, a significant contrast to Mephentermine's tendency to maintain or increase cardiac output and heart rate.[1][3][4] This makes Mephentermine hemisulfate a specific choice for applications where preserving cardiac function is a primary concern alongside blood pressure restoration.
In comparative studies for treating hypotension during spinal anesthesia, Mephentermine consistently maintains a higher heart rate than phenylephrine. One minute post-administration, the mean heart rate in the Mephentermine group was 75.6 bpm, significantly higher than the 71.1 bpm observed in the phenylephrine group (p=0.021).[2] Another study confirmed this trend, with heart rates in the Mephentermine group remaining significantly higher at all time points post-administration compared to the phenylephrine group, which experienced a decrease.[3][8]
| Evidence Dimension | Mean Heart Rate (bpm) 1-min Post-Drug Administration |
| Target Compound Data | 75.6 bpm (Mephentermine) |
| Comparator Or Baseline | 71.1 bpm (Phenylephrine) |
| Quantified Difference | Mephentermine group heart rate was 4.5 bpm higher (p=0.021) |
| Conditions | Patients undergoing cesarean section with spinal anesthesia-induced hypotension. |
This makes Mephentermine hemisulfate the appropriate choice in clinical scenarios where avoiding drug-induced bradycardia is a critical patient safety and efficacy endpoint.
The stability of Mephentermine sulfate in common intravenous solutions is critical for its use in clinical and hospital settings. A study demonstrated that Mephentermine sulfate, when mixed in a 5% dextrose solution with either hydrocortisone sodium succinate or aminophylline, showed no appreciable loss of potency for at least 24 hours.[9] The admixtures remained stable even when stored at elevated temperatures of 30°C and 45°C, with the pH of the solutions remaining unchanged over the study period.[9]
| Evidence Dimension | Potency Loss in 5% Dextrose Admixture |
| Target Compound Data | No appreciable loss of Mephentermine sulfate potency after 24 hours at up to 45°C |
| Comparator Or Baseline | Baseline (initial concentration) |
| Quantified Difference | Stable within the 24-hour test period |
| Conditions | Admixture in 400 ml of 5% dextrose injection, stored in sealed USP type I containers. |
This confirmed stability provides a wider operational window for pharmacy compounding and administration, reducing waste and ensuring consistent dosing, which is a key logistical and cost consideration in procurement.
Mephentermine hemisulfate (CAS 1212-72-2) is a fully characterized chemical compound with a precise molecular formula of C11H17N·1/2H2SO4 and a corresponding molecular weight.[5][6] This defined stoichiometry makes it suitable for use as a reference standard for Active Pharmaceutical Ingredient (API) traceability against pharmacopeial standards (e.g., USP or EP).[5][10] Its use is specified for analytical method development, validation, and quality control applications during both synthesis and formulation stages of drug development.[5]
| Evidence Dimension | Stoichiometric Precision |
| Target Compound Data | Defined hemisulfate salt (2:1 amine to sulfate ratio) |
| Comparator Or Baseline | Crude mixtures or unspecified salt forms with variable stoichiometry |
| Quantified Difference | High purity and defined molecular weight essential for quantitative analysis |
| Conditions | Use as a certified reference material (CRM) or analytical standard in QC laboratories. |
Procuring the specific hemisulfate salt ensures batch-to-batch consistency and analytical accuracy, which is non-negotiable for regulatory compliance and reproducible research or manufacturing.
Based on its distinct hemodynamic profile, Mephentermine hemisulfate is the preferred agent over phenylephrine in preclinical or clinical research where the primary goal is to increase mean arterial pressure without the confounding variable of a decreased heart rate.[1][3][8]
The demonstrated stability of Mephentermine sulfate in 5% dextrose allows for its use in compounding pharmacies and hospital settings to prepare admixtures for intravenous infusion, ensuring reliable potency over a 24-hour period.[9]
As a well-characterized salt with a defined molecular weight, Mephentermine hemisulfate serves as an essential reference standard for the development, validation, and routine execution of QC assays for both the API and finished drug products.[5][10]
The compound's function as a vasopressor that maintains cardiac output makes it a targeted choice for formulation into injectable products intended to treat hypotension, particularly in contexts like spinal anesthesia where cardiac depression is undesirable.[2][4]
Acute Toxic